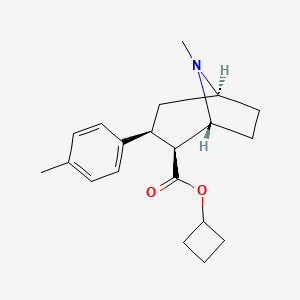
2-Amino-4-hydroxyisoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-hydroxyisoindoline-1,3-dione is a heterocyclic compound that belongs to the class of isoindoline derivatives. . The structure of this compound features an isoindoline nucleus with amino and hydroxy functional groups, making it a versatile building block for chemical synthesis.
Vorbereitungsmethoden
The synthesis of 2-Amino-4-hydroxyisoindoline-1,3-dione can be achieved through several methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction typically requires heating and can be performed under solventless conditions to adhere to green chemistry principles . Industrial production methods may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity.
Analyse Chemischer Reaktionen
2-Amino-4-hydroxyisoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions include substituted isoindoline derivatives and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2-Amino-4-hydroxyisoindoline-1,3-dione has numerous applications in scientific research. In chemistry, it serves as a precursor for the synthesis of complex heterocyclic compounds . In biology and medicine, it has been studied for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors . Additionally, it has shown promise in the treatment of neurodegenerative diseases like Alzheimer’s by inhibiting β-amyloid protein aggregation . In the industry, it is used in the production of dyes, colorants, and polymer additives .
Wirkmechanismus
The mechanism of action of 2-Amino-4-hydroxyisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its antipsychotic effects are attributed to its binding affinity for dopamine receptors, particularly the D2 receptor . This interaction modulates neurotransmitter activity in the brain, leading to therapeutic effects. Additionally, its ability to inhibit β-amyloid protein aggregation is linked to its interaction with amyloid precursor proteins and related pathways .
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-hydroxyisoindoline-1,3-dione can be compared to other isoindoline derivatives such as isoindoline-1,3-dione and 4-hydroxyisoindoline-1,3-dione . While these compounds share a similar core structure, this compound is unique due to the presence of both amino and hydroxy functional groups. This dual functionality enhances its reactivity and broadens its range of applications. Similar compounds include N-isoindoline-1,3-dione and 4-hydroxyisoindoline-1,3-dione, which are also studied for their biological and chemical properties .
Eigenschaften
Molekularformel |
C8H6N2O3 |
|---|---|
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
2-amino-4-hydroxyisoindole-1,3-dione |
InChI |
InChI=1S/C8H6N2O3/c9-10-7(12)4-2-1-3-5(11)6(4)8(10)13/h1-3,11H,9H2 |
InChI-Schlüssel |
RWEUBNVOADKIJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C(=O)N(C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B12956279.png)

![6-Fluoro-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12956300.png)

![5-Aminobenzo[d]thiazole-2-carboximidamide](/img/structure/B12956309.png)


![6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B12956321.png)



![Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-](/img/structure/B12956333.png)

![Methyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12956350.png)
